4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C₉H₁₇NO. It is a versatile chemical used primarily in research and development due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one typically involves the cyclopropylation of a suitable precursor followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maintain consistency and quality. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The cyclopropyl group can engage in unique binding interactions, while the amino group can participate in hydrogen bonding and other electrostatic interactions. These properties make it a valuable tool in studying molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-cyclopropyl-2,3-dimethylbutan-2-ol
- 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-ol
Uniqueness
Compared to similar compounds, 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one has a unique combination of a cyclopropyl group and an amino group, which provides distinct reactivity and binding properties. This makes it particularly useful in specialized research applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(2,6-10)8(11)5-7-3-4-7/h7H,3-6,10H2,1-2H3 |
InChI Key |
VBRLJSZVYABBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.